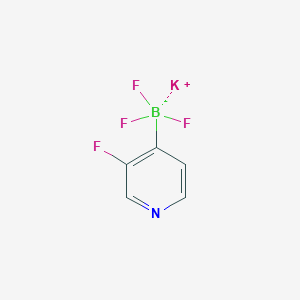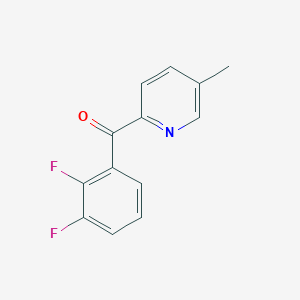
8-トリフルオロメチルキノリン-6-ボロン酸
概要
説明
8-Trifluoromethylquinoline-6-boronic acid is a chemical compound with the molecular formula C10H7BF3NO2 and a molecular weight of 241.0 g/mol . It is a boronic acid derivative of quinoline, characterized by the presence of a trifluoromethyl group at the 8th position and a boronic acid group at the 6th position of the quinoline ring
科学的研究の応用
8-Trifluoromethylquinoline-6-boronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 8-Trifluoromethylquinoline-6-boronic acid likely participates in transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium .
Biochemical Pathways
It’s known that boronic acids play a crucial role in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
As a boronic acid, it’s likely involved in facilitating bond formation during chemical reactions .
Action Environment
The action of 8-Trifluoromethylquinoline-6-boronic acid can be influenced by environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy could potentially be affected by factors such as temperature, pH, and the presence of other chemical agents.
生化学分析
Biochemical Properties
8-Trifluoromethylquinoline-6-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. Additionally, 8-Trifluoromethylquinoline-6-boronic acid exhibits properties that make it suitable for use in mild and functional group-tolerant reaction conditions .
Cellular Effects
The effects of 8-Trifluoromethylquinoline-6-boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular behavior and function. The impact on cell signaling pathways can result in altered gene expression, which in turn affects cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 8-Trifluoromethylquinoline-6-boronic acid exerts its effects through specific binding interactions with biomolecules . These interactions often involve enzyme inhibition or activation, which can lead to changes in gene expression and cellular function. The compound’s ability to participate in transmetalation reactions is a key aspect of its molecular mechanism, allowing it to facilitate the formation of complex organic molecules . This process is crucial for its role in biochemical reactions and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Trifluoromethylquinoline-6-boronic acid can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that 8-Trifluoromethylquinoline-6-boronic acid remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 8-Trifluoromethylquinoline-6-boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the threshold effects and potential toxicity of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
8-Trifluoromethylquinoline-6-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in the Suzuki-Miyaura coupling reaction highlights its importance in organic synthesis and its potential impact on metabolic pathways .
Transport and Distribution
The transport and distribution of 8-Trifluoromethylquinoline-6-boronic acid within cells and tissues are critical for its activity and function . This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . Understanding these interactions is essential for optimizing its use in biochemical research and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 8-Trifluoromethylquinoline-6-boronic acid plays a significant role in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .
準備方法
The synthesis of 8-Trifluoromethylquinoline-6-boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester . One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
8-Trifluoromethylquinoline-6-boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
8-Trifluoromethylquinoline-6-boronic acid can be compared with other boronic acid derivatives and quinoline compounds:
8-Quinolinylboronic acid: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylquinoline derivatives: These compounds share the trifluoromethyl group but may have different functional groups at other positions, leading to varied applications and mechanisms of action.
The presence of both the trifluoromethyl and boronic acid groups in 8-Trifluoromethylquinoline-6-boronic acid makes it unique, providing a combination of properties that are valuable in diverse research and industrial applications .
特性
IUPAC Name |
[8-(trifluoromethyl)quinolin-6-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)8-5-7(11(16)17)4-6-2-1-3-15-9(6)8/h1-5,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVOQVNBQLPPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674736 | |
| Record name | [8-(Trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-47-3 | |
| Record name | B-[8-(Trifluoromethyl)-6-quinolinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [8-(Trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Trifluoromethylquinoline-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


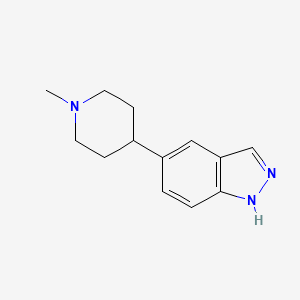

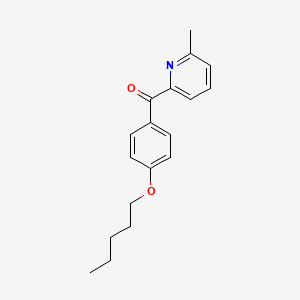
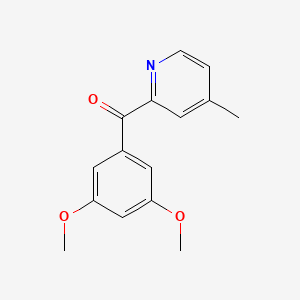
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454206.png)
![Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1454207.png)
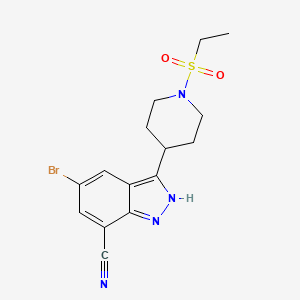

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)
![5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1454215.png)
